molecular formula C14H19ClF2N2O2 B2400330 Benzyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate hydrochloride CAS No. 1823395-51-2

Benzyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate hydrochloride

Cat. No.: B2400330
CAS No.: 1823395-51-2
M. Wt: 320.76
InChI Key: ROOKGUFHYBTDNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate hydrochloride (CAS: 1823395-51-2) is a piperidine derivative with the molecular formula C₁₄H₁₉ClF₂N₂O₂ and a molecular weight of 320.76 g/mol . The compound features a 4,4-difluoropiperidine core, a benzyl carbamate group, and a methylene linker. The difluorination at the 4-position of the piperidine ring enhances electronegativity and metabolic stability, making it valuable in drug discovery .

Properties

IUPAC Name

benzyl N-[(4,4-difluoropiperidin-3-yl)methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O2.ClH/c15-14(16)6-7-17-8-12(14)9-18-13(19)20-10-11-4-2-1-3-5-11;/h1-5,12,17H,6-10H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOKGUFHYBTDNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1(F)F)CNC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Construction

The piperidine ring is commonly synthesized via cyclization reactions or reduction of pyridine derivatives . A widely used approach involves:

  • Starting material : Ethyl nipecotate (piperidine-3-carboxylic acid ethyl ester) or analogous bicyclic lactams.
  • Cyclization : Intramolecular aldol condensation or Dieckmann cyclization under basic conditions (e.g., NaH, KOtBu).

Example protocol :

  • Ethyl nipecotate is treated with LiAlH₄ to yield piperidin-3-ylmethanol.
  • Oxidation with CrO₃ converts the alcohol to piperidin-3-carbaldehyde.
  • Reductive amination with ammonium acetate and NaBH₃CN introduces the methylamine group.

Fluorination Strategies

Introducing fluorine atoms at the 4-position of the piperidine ring is achieved using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® :

  • Reaction conditions : DAST (1.2–2.0 equiv) in anhydrous CH₂Cl₂ at −78°C to 0°C for 4–12 hours.
  • Mechanism : DAST replaces hydroxyl or carbonyl oxygen with fluorine via an SN2 mechanism. For ketone precursors (e.g., piperidin-4-one), DAST directly fluorinates the carbonyl group to yield 4,4-difluoropiperidine.

Optimization note : Excess DAST and controlled temperatures minimize side reactions (e.g., ring-opening). Patent CN111662215 reports a 99% yield for analogous fluorinations using nickel oxide-bismuth oxide catalysts at 110°C.

Introduction of the Methylamine Side Chain

The methylamine group at the 3-position is installed via reductive amination or alkylation :

Reductive Amination

  • Aldehyde intermediate : Piperidine-3-carbaldehyde is reacted with ammonium acetate in MeOH.
  • Reduction : NaBH₃CN or H₂/Pd-C reduces the imine to the secondary amine.
    • Yield : 85–92% (reported for similar piperidine derivatives).

Alkylation of Amines

  • Methyl bromide/quaternary ammonium salts : React with the piperidine amine in the presence of K₂CO₃.
  • Solvent : DMF or THF at 60–80°C for 6–12 hours.
    • Challenge : Over-alkylation requires careful stoichiometric control.

Carbamate Protection with Benzyl Chloroformate

The secondary amine is protected as a benzyl carbamate using benzyl chloroformate (Cbz-Cl) :

  • Reaction conditions : Cbz-Cl (1.1 equiv), NEt₃ (2.0 equiv) in THF at 0°C → RT for 2–4 hours.
  • Work-up : Aqueous HCl extraction removes excess reagents, yielding the carbamate-protected intermediate.

Critical parameters :

  • Temperature control prevents epimerization of the piperidine ring.
  • Stoichiometry : Excess Cbz-Cl leads to di-carbamate byproducts.

Hydrochloride Salt Formation

The final step involves protonating the free amine with HCl:

  • Solvent : Et₂O or EtOAc.
  • Procedure : Gaseous HCl is bubbled through the solution, or concentrated HCl is added dropwise.
  • Crystallization : The salt precipitates and is filtered under reduced pressure.

Yield enhancement : Anti-solvent addition (e.g., hexane) improves crystallization efficiency.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Reductive Amination Aldehyde + NH₄OAc → NaBH₃CN 85–92% High regioselectivity Requires aldehyde intermediate
Direct Alkylation MeBr + Piperidine amine → K₂CO₃ 70–78% Simplicity Over-alkylation risks
DAST Fluorination Piperidin-4-one + DAST → 4,4-difluoro 90–99% High efficiency Moisture-sensitive reagents

Industrial-Scale Production Considerations

  • Catalyst recycling : Nickel oxide-bismuth oxide catalysts (as in CN111662215) enable reuse for >10 cycles without yield loss.
  • Continuous flow systems : Microreactors improve heat transfer during exothermic steps (e.g., DAST reactions).
  • Cost analysis : Benzyl chloroformate accounts for 40–50% of raw material costs, necessitating bulk procurement.

Chemical Reactions Analysis

Benzyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace the benzyl group or other substituents.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

Chemistry

Benzyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate hydrochloride serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The compound can be utilized to synthesize more complex molecules through nucleophilic aromatic substitution reactions.
  • Reagent in Organic Reactions : It is employed as a reagent in numerous organic transformations due to its reactivity profile .

Biology

Research into the biological activities of this compound is ongoing, focusing on its interactions with biological targets:

  • Enzyme Inhibition : Studies have indicated that it may inhibit specific enzymes, potentially leading to therapeutic applications. For instance, its structure allows it to bind effectively to enzyme active sites, modulating their activity .
  • Receptor Interaction : The compound is also being investigated for its ability to interact with various receptors, which could have implications for drug development .

Medicine

The medicinal applications of this compound are particularly promising:

  • Pharmaceutical Development : Ongoing research aims to explore its potential as a therapeutic agent in treating conditions influenced by enzyme activity modulation. For example, it has shown promise in the development of new pharmaceuticals targeting specific pathways related to pain and inflammation .
  • Case Studies : A notable study demonstrated that compounds similar to this compound exhibited significant effects on pain pathways in animal models, suggesting potential clinical relevance .

Mechanism of Action

The mechanism of action of Benzyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural and Molecular Differences

The compound is compared to analogs with variations in substituents, fluorine positioning, and core ring systems. Key differences include:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Key Distinctions
Benzyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate hydrochloride C₁₄H₁₉ClF₂N₂O₂ 320.76 4,4-difluoropiperidine, methylene linker, benzyl carbamate High metabolic stability due to difluorination
Benzyl (cis-4-methylpiperidin-3-yl)carbamate hydrochloride C₁₄H₂₁ClN₂O₂ 284.78 cis-4-methylpiperidine Methyl group reduces electronegativity; lower metabolic stability
Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride C₁₄H₂₁ClN₂O₂ 284.78 Non-fluorinated piperidine Lacks fluorine, leading to reduced lipophilicity and stability
Methyl 4,4-difluoropiperidine-3-carboxylate hydrochloride Not specified Not specified 4,4-difluoropiperidine, methyl ester Carboxylate group instead of carbamate; distinct reactivity
Benzyl ((3S,4S)-3-fluoropiperidin-4-yl)carbamate hydrochloride C₁₃H₁₈ClFN₂O₂ 288.74 Mono-fluoro substitution at 3-position Stereochemistry and fluorine position alter binding affinity
2.2 Impact of Fluorination
  • Electronegativity and Stability: The 4,4-difluoro substitution in the target compound increases electronegativity, enhancing interactions with hydrophobic enzyme pockets. Fluorine atoms also reduce metabolic degradation, improving pharmacokinetic profiles compared to non-fluorinated analogs .

Unique Advantages in Drug Discovery

  • Metabolic Stability: The 4,4-difluoro group reduces oxidative metabolism, extending half-life compared to mono-fluorinated or non-fluorinated analogs .
  • Versatility : The compound serves as a scaffold for synthesizing derivatives with tailored activities, such as protease inhibitors or kinase modulators .

Q & A

Basic: What are the key steps in synthesizing Benzyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves:

  • Carbamate Formation : Reacting benzyl isocyanate with a fluorinated piperidine intermediate under mild conditions (e.g., dichloromethane/acetonitrile, room temperature) .
  • Hydrochloride Salt Conversion : Treating the free base with hydrochloric acid to improve solubility .
  • Optimization : Adjusting solvent polarity, temperature, and catalyst use (e.g., triethylamine) to enhance yield and purity. For industrial scale, automated systems ensure reproducibility .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : Confirms stereochemistry (e.g., trans-4-hydroxypiperidine configuration) and fluorine substitution patterns .
  • HPLC/MS : Validates purity (>95%) and detects byproducts from incomplete fluorination or carbamate hydrolysis .
  • X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers in the piperidine ring .

Advanced: How can researchers identify the biological targets of this compound?

  • Target Fishing : Use affinity chromatography with immobilized compound to capture interacting proteins, followed by LC-MS/MS identification .
  • Kinase/GPCR Panels : Screen against libraries of enzymes/receptors to assess inhibition/activation (e.g., IC₅₀ determination) .
  • Molecular Docking : Predict binding modes to targets like neurotransmitter transporters, leveraging fluorinated moieties’ electronegativity .

Advanced: How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Core Modifications : Synthesize analogs with varied substituents (e.g., replacing benzyl with aryl groups) to assess steric/electronic effects .
  • Fluorine Scanning : Introduce mono-/di-fluoro variants at the piperidine 4-position to evaluate impact on receptor binding .
  • Pharmacokinetic Profiling : Compare logP, solubility, and metabolic stability (e.g., liver microsome assays) to optimize bioavailability .

Advanced: How can contradictory data in synthesis yields or biological activity be resolved?

  • Batch Analysis : Compare impurity profiles (e.g., residual solvents, unreacted intermediates) using GC-MS .
  • Biological Replicates : Repeat assays under standardized conditions (pH, temperature) to rule out experimental variability .
  • Crystallographic Validation : Confirm whether structural polymorphisms (e.g., salt vs. free base) alter activity .

Basic: What factors influence the compound’s stability during storage and experimental use?

  • pH Sensitivity : Hydrochloride salts are stable in acidic buffers but may degrade in alkaline conditions via carbamate hydrolysis .
  • Light/Temperature : Store at -20°C in amber vials to prevent photodegradation and thermal decomposition .
  • Solvent Choice : Use aprotic solvents (e.g., DMSO) to avoid nucleophilic attack on the carbamate group .

Advanced: What role does the difluoropiperidine moiety play in enhancing biological activity?

  • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, prolonging half-life .
  • Receptor Affinity : The electronegative fluorine atoms engage in hydrogen bonding with target proteins (e.g., kinase ATP pockets) .
  • Conformational Rigidity : The 4,4-difluoro substitution locks the piperidine ring in a chair conformation, optimizing steric fit .

Basic: Which methods are recommended for ensuring analytical purity in pharmacological studies?

  • Chiral HPLC : Resolves enantiomeric impurities, critical for stereospecific activity .
  • Elemental Analysis : Verifies C/H/N/F/Cl content to confirm stoichiometry .
  • Karl Fischer Titration : Monitors water content (<0.5% w/w) to prevent hydrolysis .

Advanced: How can computational modeling guide the design of fluorinated analogs?

  • DFT Calculations : Predict fluorine’s impact on electronic properties (e.g., dipole moments, HOMO/LUMO levels) .
  • MD Simulations : Model ligand-receptor dynamics over time to assess binding stability .
  • ADMET Prediction : Use tools like SwissADME to forecast absorption/toxicity early in development .

Basic: What strategies differentiate in vitro and in vivo testing for this compound?

  • In Vitro :
    • Cellular Uptake Assays : Use fluorescently tagged analogs to quantify permeability (e.g., Caco-2 monolayers) .
    • Enzyme Inhibition : Measure IC₅₀ in recombinant target systems .
  • In Vivo :
    • Pharmacokinetics : Administer via IV/oral routes in rodents to determine bioavailability and tissue distribution .
    • Toxicology : Monitor liver/kidney function markers post-administration to assess safety margins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.